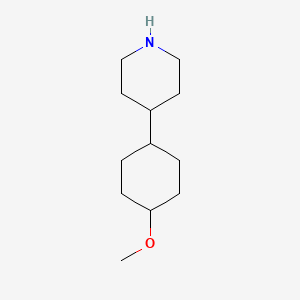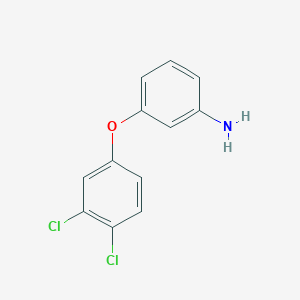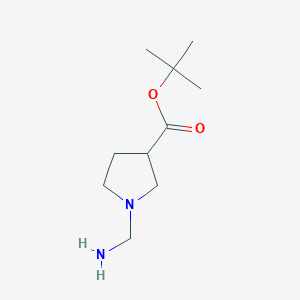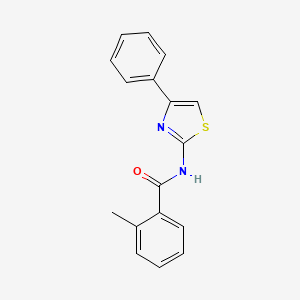
4-(4-Methoxycyclohexyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxycyclohexyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . The compound this compound is characterized by a piperidine ring substituted with a 4-methoxycyclohexyl group, which imparts unique chemical and biological properties to the molecule.
Vorbereitungsmethoden
The synthesis of 4-(4-Methoxycyclohexyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxycyclohexanone with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions in an appropriate solvent . Industrial production methods may involve continuous catalytic processes to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
4-(4-Methoxycyclohexyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxycyclohexyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxycyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation . It may exert its effects by binding to specific receptors or enzymes, thereby altering their activity and downstream signaling events .
Vergleich Mit ähnlichen Verbindungen
4-(4-Methoxycyclohexyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with anticancer and anti-inflammatory properties.
Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.
N-(piperidine-4-yl) benzamide: A synthetic derivative with potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Eigenschaften
Molekularformel |
C12H23NO |
|---|---|
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
4-(4-methoxycyclohexyl)piperidine |
InChI |
InChI=1S/C12H23NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h10-13H,2-9H2,1H3 |
InChI-Schlüssel |
FKHHTUZSJAHQMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(CC1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B12449471.png)
![2-(5,7-Bis(chlorodifluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12449477.png)


![N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B12449504.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12449509.png)
![5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde](/img/structure/B12449515.png)

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione](/img/structure/B12449525.png)


![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B12449548.png)
![4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B12449551.png)
